Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 161155-33-5
VCID: VC15822265
InChI: InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9)
SMILES:
Molecular Formula: C6H5N5O4
Molecular Weight: 211.14 g/mol

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate

CAS No.: 161155-33-5

Cat. No.: VC15822265

Molecular Formula: C6H5N5O4

Molecular Weight: 211.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate - 161155-33-5

Specification

CAS No. 161155-33-5
Molecular Formula C6H5N5O4
Molecular Weight 211.14 g/mol
IUPAC Name methyl 3-nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-6-carboxylate
Standard InChI InChI=1S/C6H5N5O4/c1-15-6(12)4-2-3(8-9-4)5(10-7-2)11(13)14/h1H3,(H,7,10)(H,8,9)
Standard InChI Key UCVJGULVAOCFTF-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NNC2=C(NN=C21)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate possesses the molecular formula C₆H₅N₅O₄ and a molecular weight of 211.14 g/mol. Its bicyclic framework consists of two fused pyrazole rings, with substituents at positions 3 (methoxycarbonyl) and 6 (nitro group). The 1,4-dihydro configuration introduces partial unsaturation, influencing both reactivity and electronic properties.

Key structural attributes include:

  • Nitro group (-NO₂): Enhances electrophilicity and participates in redox reactions, potentially contributing to biological activity through nitroreductase-mediated activation .

  • Ester moiety (-COOCH₃): Improves solubility and serves as a handle for prodrug modifications.

  • Pyrazole core: Provides a rigid scaffold for target binding, commonly exploited in kinase inhibitor design .

Quantum-chemical calculations suggest that the nitro group adopts a planar configuration relative to the pyrazole rings, optimizing conjugation and stability .

Synthesis and Optimization

The synthesis of methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate involves a multi-step sequence requiring precise control of reaction conditions. A representative pathway derived from analogous pyrazolo[4,3-c]pyrazoles includes :

  • Nitrosation: Treatment of a pyrazole precursor with sodium nitrite (NaNO₂) in hydrochloric acid yields a nitroso intermediate.

  • Cyclization: Hydrazine (N₂H₄) in ethanol facilitates ring closure to form the dihydropyrazole core.

  • Esterification: Reaction with methanol under acidic conditions introduces the methyl ester group.

  • Nitro Group Installation: Nitration using nitric acid (HNO₃) and trifluoroacetic acid (TFA) completes the functionalization .

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)
1NaNO₂, HCl, H₂O65–70
2N₂H₄, EtOH, 24 h50–55
3CH₃OH, H₂SO₄, reflux80–85
4HNO₃, TFA, 0–5°C60–65

Optimization efforts focus on replacing batch reactors with continuous-flow systems to improve scalability and reduce byproduct formation. Recent advances in Lewis acid catalysis (e.g., BF₃·Et₂O) have enhanced regioselectivity during cyclization .

Biological Activity and Mechanism

While direct studies on methyl 6-nitro-1,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylate remain limited, structurally related 6-nitroazolo[1,5-a]pyrimidines exhibit potent antitumor and kinase-inhibitory properties . Key findings include:

Protein Kinase CK2 Inhibition

In vitro assays demonstrate that nitroazolo-pyrimidines inhibit CK2, a serine/threonine kinase overexpressed in cancers. For example, compound 5m (IC₅₀ = 13–27 µM) suppresses glioblastoma (A-172) and osteosarcoma (Hos) cell viability by competitively binding to the ATP pocket . The nitro group undergoes intracellular reduction to reactive intermediates that covalently modify cysteine residues in the kinase’s catalytic domain .

Cytotoxic Selectivity

Comparative studies on tumor vs. non-tumor cells reveal selective cytotoxicity:

Table 2: Cytotoxicity of Analogous Nitroazolo-Pyrimidines

CompoundA-172 (Glioblastoma) IC₅₀ (µM)Hek-293 (Kidney) IC₅₀ (µM)Selectivity Index
5m13 ± 1.2169 ± 1213.0
5o27 ± 2.1227 ± 188.4

Methyl 6-nitro derivatives likely share this selectivity due to conserved nitroreductase activity in tumor cells .

Future Research Directions

  • Mechanistic Elucidation: Detailed kinetic studies to map the compound’s interaction with CK2 and other kinases.

  • Prodrug Optimization: Synthesis of phosphate or peptide conjugates to enhance tumor-specific delivery.

  • In Vivo Toxicology: Preclinical assessment of pharmacokinetics and off-target effects in murine models.

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